molecular formula C18H20N2O2 B13944994 Pyridine, 1,1'-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro- CAS No. 52881-76-2

Pyridine, 1,1'-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-

Cat. No.: B13944994
CAS No.: 52881-76-2
M. Wt: 296.4 g/mol
InChI Key: PNANBGADSBTPED-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves several steps. One common method includes the reaction of 1,2-phenylenedicarbonyl chloride with 1,2,3,4-tetrahydropyridine in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyridine N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyridine derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.

Scientific Research Applications

Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming coordination complexes that can modulate the activity of enzymes. Additionally, its structural features allow it to interact with biological membranes, potentially disrupting cellular processes .

Comparison with Similar Compounds

Pyridine, 1,1’-(1,2-phenylenedicarbonyl)bis(1,2,3,4-tetrahydro-) can be compared with other similar compounds, such as:

Properties

CAS No.

52881-76-2

Molecular Formula

C18H20N2O2

Molecular Weight

296.4 g/mol

IUPAC Name

[2-(3,4-dihydro-2H-pyridine-1-carbonyl)phenyl]-(3,4-dihydro-2H-pyridin-1-yl)methanone

InChI

InChI=1S/C18H20N2O2/c21-17(19-11-5-1-6-12-19)15-9-3-4-10-16(15)18(22)20-13-7-2-8-14-20/h3-5,7,9-11,13H,1-2,6,8,12,14H2

InChI Key

PNANBGADSBTPED-UHFFFAOYSA-N

Canonical SMILES

C1CC=CN(C1)C(=O)C2=CC=CC=C2C(=O)N3CCCC=C3

Origin of Product

United States

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